N-(2,4-Dinitrophenyl)-4-(2-{4-[(2,4-dinitrophenyl)carbamoyl]phenyl}-1,1,1,3,3,3-hexafluoropropan-2-YL)benzamide
Description
This compound is a highly fluorinated, nitro-functionalized benzamide derivative characterized by:
- Dual 2,4-dinitrophenyl carbamoyl groups: These electron-deficient aromatic rings enhance electrophilic reactivity and may participate in π-π stacking or charge-transfer interactions .
- Hexafluoropropane core: The CF₃-rich linker imparts exceptional thermal stability, lipophilicity, and resistance to metabolic degradation compared to non-fluorinated analogs .
Synthetic routes likely involve sequential carbamoylation of 4-aminobenzamide intermediates with 2,4-dinitrophenyl isocyanate, followed by coupling to a hexafluoropropane-derived building block, though explicit protocols are absent in the provided evidence.
Properties
Molecular Formula |
C29H16F6N6O10 |
|---|---|
Molecular Weight |
722.5 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)-4-[2-[4-[(2,4-dinitrophenyl)carbamoyl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide |
InChI |
InChI=1S/C29H16F6N6O10/c30-28(31,32)27(29(33,34)35,17-5-1-15(2-6-17)25(42)36-21-11-9-19(38(44)45)13-23(21)40(48)49)18-7-3-16(4-8-18)26(43)37-22-12-10-20(39(46)47)14-24(22)41(50)51/h1-14H,(H,36,42)(H,37,43) |
InChI Key |
QHSZTAMKRZCBAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
N-(2,4-Dinitrophenyl)-4-(2-{4-[(2,4-dinitrophenyl)carbamoyl]phenyl}-1,1,1,3,3,3-hexafluoropropan-2-YL)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps that typically include the reaction of 2,4-dinitrochlorobenzene with various amine derivatives. The structural formula can be represented as:
This compound features a dinitrophenyl group which is known for its reactivity and potential biological activity.
Antitumor Activity
Research indicates that compounds containing dinitrophenyl groups exhibit significant antitumor activity. For instance, studies have shown that derivatives of dinitrophenyl hydrazine can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values suggest a promising profile compared to conventional antibiotics .
Study 1: Antitumor Efficacy
A study published in The Thai Journal of Pharmaceutical Sciences explored the antitumor activities of various Schiff bases derived from dinitrophenyl hydrazine. The results indicated that these compounds could significantly reduce tumor growth in vitro and in vivo models .
Study 2: Antimicrobial Activity
In another investigation focusing on the antimicrobial effects of dinitrophenyl derivatives, compounds were tested against several pathogenic bacteria and fungi. The findings revealed that certain derivatives exhibited potent antimicrobial activity with lower MIC values than traditional treatments .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural and functional differences between the target compound and analogous benzamide derivatives:
Key Insights:
Fluorination Impact: The target’s hexafluoropropane linker significantly increases lipophilicity (logP > 5 estimated) compared to mono-fluorinated (e.g., CF₃ in ) or non-fluorinated analogs. This enhances membrane permeability but may reduce aqueous solubility . Unlike 2,4-difluorophenyl groups in triazole-thiones , the target’s CF₃ groups are metabolically inert, reducing susceptibility to oxidative degradation.
Electronic and Reactivity Profile :
- The dual nitro groups in the target compound create a stronger electron-deficient system than sulfonyl or single-nitro analogs (e.g., ), favoring nucleophilic aromatic substitution or charge-transfer complex formation .
- Compared to sulfamoyl derivatives , the carbamoyl groups in the target may exhibit higher hydrogen-bonding capacity, influencing target binding selectivity.
Symmetrical fluorinated benzamides are often explored in liquid crystal or explosive formulations due to thermal stability and planar rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
